molecular formula C5H6BrN B13449103 2-Bromo-3-methylbut-2-enenitrile

2-Bromo-3-methylbut-2-enenitrile

Cat. No.: B13449103
M. Wt: 160.01 g/mol
InChI Key: GXFSQGCVHPIBHF-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C5H6BrN It is a nitrile derivative with a bromine atom and a methyl group attached to a butene backbone

Properties

IUPAC Name

2-bromo-3-methylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c1-4(2)5(6)3-7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFSQGCVHPIBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of solvent and reaction conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium tert-butoxide (KOtBu): Used for elimination reactions.

    Hydrogen gas (H2) with a catalyst: Used for hydrogenation reactions.

    Acidic or basic conditions: Used for hydrolysis reactions.

Major Products Formed

    3-Methylbut-2-ene: Formed through elimination reactions.

    3-Methylbutanenitrile: Formed through substitution reactions.

    3-Methylbutanoic acid: Formed through hydrolysis of the nitrile group.

Scientific Research Applications

2-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylbut-2-enenitrile depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbut-2-enenitrile: Similar structure but with the bromine atom at a different position.

    2-Bromo-3-methylbut-1-enenitrile: Similar structure but with the double bond at a different position.

    2-Chloro-3-methylbut-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-3-methylbut-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

2-Bromo-3-methylbut-2-enenitrile (C5H8BrN) is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H8BrN
  • Molecular Weight : 173.03 g/mol
  • CAS Number : 355156-11-5
  • Solubility : >33 µg/mL at pH 7.4 (mean value) .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of alkenes or nitriles. A common synthetic route includes:

  • Bromination Reaction : The reaction of 3-methylbut-2-ene with bromine in the presence of a suitable solvent.
  • Nucleophilic Substitution : Reaction with sodium cyanide to introduce the nitrile group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as a substrate or inhibitor in biochemical pathways, influencing cellular functions.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
AntimicrobialActivity against specific bacterial strains
CytotoxicityInduction of apoptosis in cancer cell lines

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